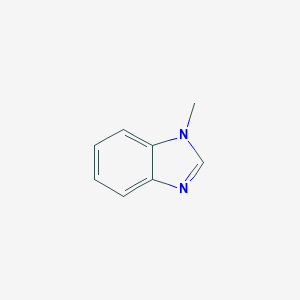

1-Methylbenzimidazole

Overview

Description

1-Methylbenzimidazole is a heterocyclic building block . It is used as an electrolyte additive for dye-sensitized solar cells and solid-state dye-sensitized solar cells .

Synthesis Analysis

The synthesis of 1-Methylbenzimidazole usually involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

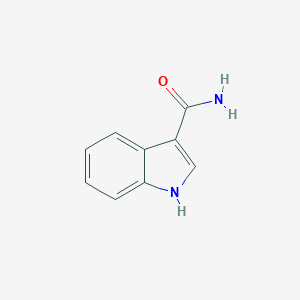

The molecular structure of 1-Methylbenzimidazole consists of a benzene ring fused with a five-membered imidazole ring .Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase . The reported SAR analysis indicates that substitutions at the N1, C2, C5 and C6 positions of the benzimidazole nucleus greatly influence the anti-inflammatory activity .Physical And Chemical Properties Analysis

1-Methylbenzimidazole has the empirical formula C8H8N2 . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications

Dye-Sensitized Solar Cells

1-Methylbenzimidazole: is used as an electrolyte additive in dye-sensitized solar cells (DSSCs) and solid-state dye-sensitized solar cells. This compound plays a crucial role in enhancing the efficiency and stability of these solar cells by improving the charge transfer processes .

Antiprotozoal Activity

In medicinal chemistry, novel derivatives of 1-Methylbenzimidazole have been synthesized and screened for antiprotozoal activity against pathogens like Giardia intestinalis and Trichomonas vaginalis. These derivatives have shown promising results, indicating potential for therapeutic applications .

Materials Chemistry

1-Methylbenzimidazole: derivatives are significant in materials chemistry for their diverse applications, including electronics, technology, dyes, pigments, and agriculture. The compound’s versatility opens up new research horizons for the rational design and synthesis of benzimidazole derivatives with specific functionalities .

Corrosion Inhibition

Benzimidazole derivatives, including 1-Methylbenzimidazole , are recognized for their properties as corrosion inhibitors for metals and alloys. They are used in various environments to protect materials from corrosion, which is critical in extending the lifespan of structures and machinery .

Mechanism of Action

Target of Action

1-Methylbenzimidazole (1-MBI) is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Benzimidazoles have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The primary targets of 1-MBI are likely to be similar to those of benzimidazoles, although specific targets may vary depending on the specific derivative and its functional groups .

Mode of Action

It is known that benzimidazoles interact with their targets through various mechanisms, such as inhibiting key enzymes or binding to specific receptors . For instance, benzimidazoles have been found to bind to the DNA minor groove, leading to changes in DNA structure and function .

Biochemical Pathways

Benzimidazoles affect various biochemical pathways due to their diverse pharmacological activities . For example, they can interfere with the synthesis of key enzymes, disrupt cell division, or inhibit the growth of microorganisms . The specific pathways affected by 1-MBI would depend on its specific targets and mode of action.

Pharmacokinetics

Benzimidazoles are generally known for their excellent stability, bioavailability, and significant biological activity .

Result of Action

The result of 1-MBI’s action would depend on its specific targets and mode of action. For instance, if it acts as an antimicrobial agent, it could lead to the death of microorganisms. If it acts as an anticancer agent, it could inhibit the growth of cancer cells . Some 1-Methylbenzimidazole derivatives have been found to exhibit antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis .

Action Environment

The action of 1-MBI can be influenced by various environmental factors. For example, benzimidazoles have been found to be effective corrosion inhibitors for metals in extremely aggressive, corrosive acidic media . The efficacy and stability of 1-MBI could also be affected by factors such as temperature, pH, and the presence of other substances in the environment .

properties

IUPAC Name |

1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYADSCZTQOAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167530 | |

| Record name | 1H-Benzimidazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylbenzimidazole | |

CAS RN |

1632-83-3 | |

| Record name | 1-Methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1632-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZIMIDAZOLE, 1-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LW89N19Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

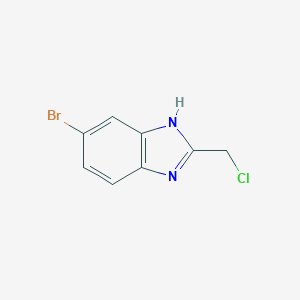

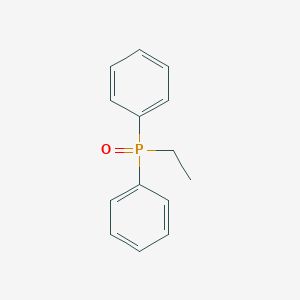

Synthesis routes and methods I

Procedure details

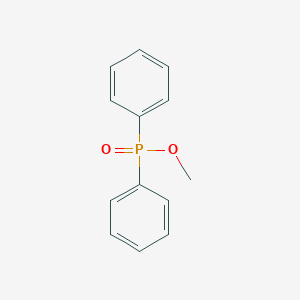

Synthesis routes and methods II

Procedure details

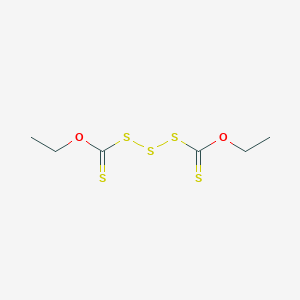

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)